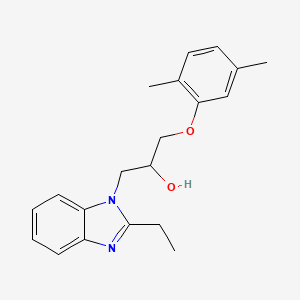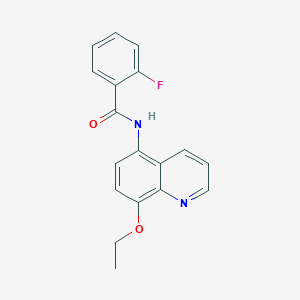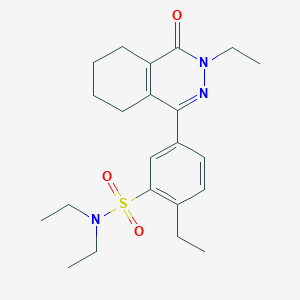![molecular formula C22H22N4O B11316118 N-(3-methoxyphenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11316118.png)
N-(3-methoxyphenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxyphenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable candidate for various scientific research and industrial applications.
准备方法
合成路线和反应条件
N-(3-甲氧基苯基)-3,5-二甲基-2-(4-甲基苯基)吡唑并[1,5-a]嘧啶-7-胺的合成通常涉及在回流条件下将 3-氨基吡唑与甲酰化苯乙酮反应。该反应通常在水介质中通过硫酸氢钾 (KHSO₄) 辅助,这有助于区域选择性地形成所需产物 。该过程涉及以下步骤:
3-氨基吡唑的形成: 烯胺腈与水合肼反应生成 3-氨基吡唑。
环化: 所得的 3-氨基吡唑在 KHSO₄ 存在下于 60°C 回流条件下与甲酰化苯乙酮发生环化,形成吡唑并[1,5-a]嘧啶核心。
工业生产方法
N-(3-甲氧基苯基)-3,5-二甲基-2-(4-甲基苯基)吡唑并[1,5-a]嘧啶-7-胺的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和微波辅助合成可以提高生产过程的效率和产率 。
化学反应分析
反应类型
N-(3-甲氧基苯基)-3,5-二甲基-2-(4-甲基苯基)吡唑并[1,5-a]嘧啶-7-胺会发生各种化学反应,包括:
氧化: 该化合物可以使用常见的氧化剂(如高锰酸钾或过氧化氢)进行氧化。
还原: 还原反应可以使用还原剂(如硼氢化钠或氢化铝锂)进行。
取代: 该化合物可以进行亲核取代反应,特别是在吡唑并[1,5-a]嘧啶环中的氮原子上。
常用的试剂和条件
氧化: 高锰酸钾在酸性或中性条件下。
还原: 硼氢化钠在甲醇或乙醇中。
取代: 亲核试剂(如胺或硫醇)在氢氧化钠等碱的存在下。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能产生相应的酮或羧酸,而还原可能产生醇或胺。
科学研究应用
N-(3-甲氧基苯基)-3,5-二甲基-2-(4-甲基苯基)吡唑并[1,5-a]嘧啶-7-胺具有多种科学研究应用:
化学: 用作合成更复杂杂环化合物的构建单元。
作用机制
N-(3-甲氧基苯基)-3,5-二甲基-2-(4-甲基苯基)吡唑并[1,5-a]嘧啶-7-胺的作用机制涉及其与特定分子靶标的相互作用。例如,作为 CDK2 抑制剂,它与酶的活性位点结合,阻止其与细胞周期蛋白 A2 相互作用,从而抑制细胞周期进程 。这会导致癌细胞凋亡的诱导。
相似化合物的比较
类似化合物
吡唑并[3,4-d]嘧啶: 以其抗炎和抗癌特性而闻名.
吡唑并[4,3-e][1,2,4]三唑并[1,5-c]嘧啶: 研究其作为激酶抑制剂的潜力.
3,6-二硝基吡唑并[1,5-a]嘧啶-5,7-二胺: 探索其耐热性能和作为炸药的用途.
独特性
N-(3-甲氧基苯基)-3,5-二甲基-2-(4-甲基苯基)吡唑并[1,5-a]嘧啶-7-胺因其特定的取代模式而独一无二,这赋予其独特的生物活性及其化学反应性。它选择性抑制 CDK2 的能力使其成为靶向癌症治疗的有希望的候选者 。
属性
分子式 |
C22H22N4O |
|---|---|
分子量 |
358.4 g/mol |
IUPAC 名称 |
N-(3-methoxyphenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C22H22N4O/c1-14-8-10-17(11-9-14)21-16(3)22-23-15(2)12-20(26(22)25-21)24-18-6-5-7-19(13-18)27-4/h5-13,24H,1-4H3 |
InChI 键 |
ZGOSUNLKZQMSEY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)NC4=CC(=CC=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2,6-dimethylphenoxy)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11316040.png)


![2-(4-Chloro-3-methylphenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B11316055.png)
![2-(4-Chlorophenyl)-7-(3,4-dimethoxyphenethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B11316059.png)
![N-(2,4-dimethylphenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide](/img/structure/B11316067.png)

![N-(2-chlorobenzyl)-N-(4-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide](/img/structure/B11316089.png)
![5-bromo-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]furan-2-carboxamide](/img/structure/B11316092.png)
![2-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide](/img/structure/B11316098.png)


![2-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}-6,8-dimethyl-4H-chromen-4-one](/img/structure/B11316117.png)
![2-(4-methoxyphenyl)-3,5-dimethyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11316124.png)
